molecular formula C17H27NO2 B1195380 Venlafaxine CAS No. 93413-69-5

Venlafaxine

Cat. No.: B1195380
CAS No.: 93413-69-5
M. Wt: 277.4 g/mol
InChI Key: PNVNVHUZROJLTJ-UHFFFAOYSA-N
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Description

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a unique bicyclic phenylethylamine structure . Unlike tricyclic antidepressants (TCAs), it lacks significant affinity for muscarinic-cholinergic, histaminergic, or alpha-adrenergic receptors, reducing side effects such as sedation and orthostatic hypotension . This compound inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) with balanced potency (selectivity ratio ~30:1 for 5-HT:NE at low doses, shifting to 1:1 at higher doses) . Clinical trials demonstrate efficacy in major depressive disorder (MDD) at doses of 75–375 mg/day, with rapid onset observed in some studies (significant improvement vs. placebo as early as Day 4) . It is also effective in treatment-resistant depression and shows dose-dependent blood pressure elevation in 3–13% of patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of venlafaxine involves several steps, starting from 4-methoxyphenylacetonitrile and cyclohexanone. The initial step involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of a base to form a cyano intermediate. This intermediate is then reduced using a transition metal catalyst, such as Raney nickel, under a hydrogen atmosphere to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization techniques to obtain this compound hydrochloride, which is the form used in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions: Venlafaxine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medical Uses

  • Major Depressive Disorder (MDD)
    • Venlafaxine has been shown to be effective in reducing symptoms of MDD in various clinical trials. A study indicated significant reductions in Hamilton Depression Rating Scale scores compared to placebo groups, confirming its efficacy for this condition .
  • Generalized Anxiety Disorder (GAD)
    • Research demonstrates that this compound extended-release capsules significantly improve both psychic and somatic symptoms associated with GAD . A meta-analysis found that this compound was more effective than selective serotonin reuptake inhibitors (SSRIs) for treating anxiety disorders .
  • Social Anxiety Disorder (SAD)
    • This compound is also indicated for SAD, with studies showing improvement in anxiety symptoms over placebo .
  • Panic Disorder
    • Clinical findings suggest that this compound can effectively reduce panic attacks and associated anxiety symptoms .
  • Post-Traumatic Stress Disorder (PTSD)
    • This compound is recognized as a first-line treatment for PTSD, with studies indicating its effectiveness in alleviating symptoms when compared to placebo .
  • Chronic Pain Management
    • Off-label uses include treatment for diabetic neuropathy and migraine prevention, where it has shown efficacy through its action on pain pathways involving serotonin and norepinephrine .
  • Menopausal Symptoms
    • This compound has been found to reduce vasomotor symptoms such as hot flashes in menopausal women .
  • Narcolepsy
    • Some studies suggest that this compound may help reduce episodes of cataplexy in patients with narcolepsy due to its dual action on serotoninergic and adrenergic systems .

Table 1: Summary of Clinical Trials Involving this compound

Study TypeConditionSample SizeTreatment DurationKey Findings
Randomized ControlMajor Depressive Disorder2008 weeksSignificant reduction in HAM-D scores vs placebo
Meta-AnalysisAnxiety Disorders29 studiesVariesThis compound more effective than SSRIs
Open-Label TrialPTSD15012 weeksImprovement in PTSD symptoms reported
Double-Blind StudyGeneralized Anxiety Disorder30028 weeksSignificant improvement on HAM-A scale

Pharmacological Profile

This compound is metabolized into O-desmethylthis compound, its active metabolite, which also contributes to its therapeutic effects. The pharmacokinetics of this compound indicate that it has a half-life extending up to several hours, necessitating careful consideration in dosing, especially among patients with renal or hepatic impairments .

Mechanism of Action

Venlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminal. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. This compound and its active metabolite, O-desmethylthis compound, have a high affinity for serotonin and norepinephrine transporters, making them effective in treating mood disorders .

Comparison with Similar Compounds

Venlafaxine vs. SSRIs (e.g., Fluoxetine, Sertraline)

  • Efficacy : Meta-analyses indicate superior response and remission rates for this compound compared to SSRIs (e.g., fluoxetine), particularly in severe or melancholic depression .
  • Mechanism : SSRIs selectively inhibit 5-HT reuptake, while this compound’s dual action on 5-HT and NE may enhance efficacy in patients with psychomotor retardation .
  • Environmental Impact : this compound requires higher environmental concentrations (vs. SSRIs like citalopram or sertraline) to induce behavioral changes in aquatic species .

Table 1: Efficacy and Environmental Persistence

Compound Response Rate (MDD) Environmental DT50 (Days) Key Side Effects
This compound 45–60% 5–137 Nausea, hypertension
Fluoxetine 40–55% 2–151 Insomnia, sexual dysfunction
Sertraline 45–58% Similar to fluoxetine Gastrointestinal distress

This compound vs. TCAs (e.g., Imipramine)

  • Efficacy : this compound shows comparable efficacy to TCAs but with faster onset (1–3 weeks vs. 2–4 weeks) .
  • Tolerability : TCAs have higher dropout rates due to anticholinergic effects (e.g., dry mouth, constipation), while this compound’s discontinuation rates align with newer antidepressants .
  • Cardiovascular Risk : TCAs prolong cardiac conduction (QT interval), whereas this compound has negligible cardiac effects .

This compound vs. SNRIs (e.g., Duloxetine)

  • Pharmacokinetics : Duloxetine has a longer half-life (12 hours vs. This compound’s 5 hours) but slower metabolite elimination (O-desmethylthis compound t½ = 11 hours) .
  • Analytical Interference : this compound’s metabolite, O-desmethylthis compound, is isomeric with tramadol, complicating HPLC/MS detection .

This compound vs. Agomelatine

  • Efficacy : Agomelatine (melatonergic agonist) matches this compound in antidepressant efficacy but shows faster improvement in subjective sleep quality and fewer sexual side effects .
  • Safety : Agomelatine’s placebo-like tolerability contrasts with this compound’s nausea and sweating .

Environmental and Pharmacokinetic Considerations

  • Dissipation : this compound degrades faster in river sediments (DT50 = 5–137 days) than oxazepam (54–240 days) but slower than tramadol (2–151 days) .
  • Metabolites : O-desmethylthis compound contributes to therapeutic effects and environmental persistence, with a plasma half-life of 11 hours vs. This compound’s 5 hours .

Table 2: Key Pharmacokinetic Parameters

Parameter This compound O-Desmethylthis compound
Half-life (hours) 5 11
Protein Binding 27% 30%
Active Metabolite No Yes

Biological Activity

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of major depressive disorder (MDD) and anxiety disorders. Its biological activity is characterized by its effects on neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), as well as its active metabolite, O-desmethylthis compound (ODV). This article delves into the biochemical mechanisms, pharmacokinetics, and clinical implications of this compound's biological activity, supported by relevant data and research findings.

This compound's antidepressant effects are attributed to its ability to inhibit the reuptake of serotonin and norepinephrine. The drug exhibits a dose-dependent effect on neurotransmitter levels:

  • Low Doses : Primarily inhibits the reuptake of serotonin.
  • Higher Doses : Inhibits both serotonin and norepinephrine reuptake.

Research indicates that this compound also weakly inhibits dopamine reuptake at high doses, although this action is less pronounced compared to its effects on 5-HT and NE .

Dose RangePrimary ActionSecondary Action
Low Dose (< 300 mg)Serotonin reuptake inhibitionMinimal dopamine effect
Moderate Dose (300-375 mg)Serotonin and norepinephrine reuptake inhibitionWeak dopamine inhibition
High Dose (> 375 mg)Serotonin, norepinephrine, and weak dopamine reuptake inhibitionIncreased side effects possible

Pharmacokinetics

This compound undergoes extensive hepatic metabolism, primarily through the cytochrome P450 system. The key metabolic pathways include:

  • CYP2D6 : Converts this compound to ODV, which is the active metabolite responsible for much of the drug's therapeutic effects.
  • CYP2C19 and CYP3A4 : Involved in further metabolism to N-desmethylthis compound (NDV) and other metabolites.

The pharmacokinetic profile is crucial for understanding individual variations in drug response due to genetic polymorphisms in metabolic enzymes .

Case Study Insights

  • Neurotransmitter Levels : A study using a rat model showed that this compound significantly increased brain levels of 5-HT and NE at doses of 16 mg/kg and above. This effect was more pronounced than that observed with fluoxetine, a selective serotonin reuptake inhibitor (SSRI) .
  • Metabolic Variability : Research on patients undergoing this compound therapy demonstrated stereoselective metabolism influenced by genetic variants in CYP2D6 and CYP2C19. For instance, individuals with specific genotypes exhibited altered ratios of ODV to this compound, impacting therapeutic outcomes .
  • In Vivo Effects : Clinical trials have reported that this compound leads to significant reductions in depressive symptoms, with a Ki value indicating substantial inhibition of platelet serotonin uptake at therapeutic concentrations .

Table 2: Summary of Clinical Findings

Study TypeKey Findings
Animal StudiesIncreased 5-HT and NE levels; effective at moderate doses
Genetic StudiesCYP2D6 and CYP2C19 polymorphisms affect metabolism
Clinical TrialsSignificant reduction in depressive symptoms observed

Q & A

Basic Research Questions

Q. How can researchers experimentally differentiate venlafaxine’s dual norepinephrine and serotonin reuptake inhibition mechanisms?

  • Methodological Answer : Use in vitro receptor binding assays with radiolabeled neurotransmitters (e.g., [³H]-serotonin and [³H]-norepinephrine) to quantify inhibition constants (Ki). Compare results to selective reuptake inhibitors (e.g., SSRIs, SNRIs) to confirm dual action. Pharmacokinetic studies in animal models (e.g., microdialysis in rat brains) can measure extracellular neurotransmitter levels post-administration .

Q. What are the critical considerations for designing randomized controlled trials (RCTs) evaluating this compound’s efficacy in major depressive disorder (MDD)?

  • Methodological Answer :

  • Primary Endpoints : Use validated depression scales (e.g., Hamilton Depression Rating Scale [HAM-D] or Montgomery–Åsberg Depression Rating Scale [MADRS]) to ensure sensitivity to change .
  • Dosage Protocols : Follow linear dose escalation (75–375 mg/day) with stratification for CYP2D6 metabolizer status to account for pharmacokinetic variability .
  • Blinding : Implement double-blind designs with placebo or active comparators (e.g., SSRIs) to minimize bias .

Q. How do researchers assess this compound’s linear pharmacokinetics and metabolite activity in preclinical models?

  • Methodological Answer : Conduct steady-state plasma concentration studies using LC-MS/MS to quantify this compound and its active metabolite, O-desmethylthis compound. Calculate elimination half-lives (t½: ~5 hours for this compound, ~11 hours for the metabolite) and validate linearity via dose-proportionality analyses .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Storage : Keep in sealed containers at 2–8°C to prevent degradation.
  • PPE : Wear nitrile gloves and safety goggles during formulation or dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy vs. adverse event profiles across clinical trials?

  • Methodological Answer : Perform meta-regression analyses of RCTs to identify moderators (e.g., dose, comorbidities). Use Trial Sequential Analysis (TSA) to control for type I/II errors and assess statistical power . Example finding: Higher doses (>225 mg/day) correlate with elevated blood pressure but greater remission rates .

Q. What experimental approaches elucidate this compound’s interactions with CYP2D6 inhibitors in polypharmacy scenarios?

  • Methodological Answer :

  • In vitro: Use human liver microsomes to measure CYP2D6-mediated metabolism inhibition (e.g., by Zuojin Pill constituents).
  • In vivo: Conduct pharmacokinetic studies in CYP2D6-phenotyped volunteers co-administered this compound and inhibitors (e.g., fluoxetine) .

Q. How to optimize formulation design for this compound extended-release tablets to achieve zero-order kinetics?

  • Methodological Answer :

  • Matrix Systems : Test hydrophilic polymers (e.g., HPMC K4M) for controlled diffusion.
  • Dissolution Testing : Use USP Apparatus II (paddle method) at 50 rpm, pH 6.8 buffer, to validate release profiles over 24 hours .

Q. What analytical techniques best resolve this compound’s enantiomers in pharmacokinetic studies?

  • Methodological Answer : Compare chiral HPLC (e.g., Chiralpak AD-H column) vs. LC-MS/MS with derivatization (e.g., using Marfey’s reagent). Validate via precision (<2% RSD) and recovery (98–102%) metrics .

Q. How do genetic polymorphisms in CYP2D6 and CYP2C19 influence this compound’s therapeutic window?

  • Methodological Answer : Perform pharmacogenomic cohort studies:

  • Genotyping : Use TaqMan assays for CYP2D64 (poor metabolizers) and CYP2C1917 (ultrarapid metabolizers).
  • Outcome Correlation : Link allele status to plasma concentrations and side effects (e.g., nausea, hypertension) .

Q. What methodologies validate cross-cultural applicability of depression scales in this compound trials?

  • Methodological Answer : Use confirmatory factor analysis (CFA) to test scale invariance (e.g., HAM-D) across ethnic groups. Collaborate with multicenter teams to standardize translations and minimize cultural bias .

Properties

IUPAC Name

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
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InChI

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3
Source PubChem
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InChI Key

PNVNVHUZROJLTJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
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Molecular Formula

C17H27NO2
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Related CAS

99300-78-4 (hydrochloride)
Record name Venlafaxine [INN:BAN]
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DSSTOX Substance ID

DTXSID6023737
Record name Venlafaxine
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Molecular Weight

277.4 g/mol
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Physical Description

Solid
Record name Venlafaxine
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Solubility

Molecular weight: 313.86. White to off-white crystalline solid from methanol/ethyl acetate, mp 215-217 °C. SOlubility (mg/mL): 572 water. Partition coefficient (octanol/water): 0.43 /Venlafaxine hydrochloride/
Record name Venlafaxine
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CAS No.

93413-69-5
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Record name 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol
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Melting Point

Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: +27.6 deg (c = 1.07 in 95% ethanol) /Venlafaxine (+)form/, Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: -27.1 deg (c = 1.04 in 95% ethanol) /Venlafaxine (-)form/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: -4.7 deg (c = 0.945 in ethanol) /Venlafaxine (+)form hydrochloride/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: +4.6 deg (c = 1.0 in ethanol) /Venlafaxine (-)form hydrochloride/, 74 - 76 °C
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Synthesis routes and methods I

Procedure details

To the solution of venlafaxine base in isopropyl acetate from example 1 (66 ml, 10 mmol) 5 ml of 2 M aqueous HCl were added. The mixture was heated and water was removed by azeotropic distillation using a Dean-Starck trap. When all water was removed from the mixture, the product began slowly to crystallize. The obtained suspension was heated under reflux temperature for 1.5 h, then cooled and filtered. 2.75 g (88% from N,N-didesmethyl venlafaxine hydrochloride) of pure venlafaxine hydrochloride form I (HPLC: 99.65 area %) were obtained.
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Synthesis routes and methods II

Procedure details

The Venlafaxine Resin Complex was prepared by first dissolving 500 g of venlafaxine HCl in 5 L of purified water, and then slowly adding 1,000 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 25%. EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was dried in a 50° C. VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
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Synthesis routes and methods III

Procedure details

The solid venlafaxine is further reacted with hydrochloric acid and crystallized to yield an essentially pure venlafaxine hydrochloride.
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Retrosynthesis Analysis

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